molecular formula C13H17BFNO3 B8080168 2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No. B8080168
M. Wt: 265.09 g/mol
InChI Key: IMVMZVMGAQICNO-UHFFFAOYSA-N
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Description

The compound “2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide” contains a benzamide group, a fluoro group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group. Benzamides are a class of compounds containing a benzene ring attached to an amide group. They are used in a variety of applications, including as building blocks in organic synthesis and as drugs in medicine .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the planar benzamide group, with the fluoro and tetramethyl-1,3,2-dioxaborolan-2-yl groups attached at the 2 and 6 positions of the benzene ring, respectively .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing fluoro group and the electron-donating tetramethyl-1,3,2-dioxaborolan-2-yl group. The boron atom in the borolan group could potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluoro group could increase the compound’s polarity and potentially its boiling point. The tetramethyl-1,3,2-dioxaborolan-2-yl group could confer steric bulk .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound .

Safety and Hazards

As with any chemical compound, handling “2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide” would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its reactivity. It could potentially be used as a building block in organic synthesis or as a precursor to other compounds .

properties

IUPAC Name

2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BFNO3/c1-12(2)13(3,4)19-14(18-12)8-6-5-7-9(15)10(8)11(16)17/h5-7H,1-4H3,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVMZVMGAQICNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

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